Benzene, 1-nitro-4-(propylthio)-
Overview
Description
Benzene, 1-nitro-4-(propylthio)-: is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzene, where a nitro group (NO2) and a propylthio group (C3H7S) are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(propylthio)- typically involves the nitration of 4-(propylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-nitro-4-(propylthio)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-nitro-4-(propylthio)- can undergo oxidation reactions, where the propylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group or the propylthio group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron (Fe) with hydrochloric acid (HCl) can be used as reducing agents.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 1-amino-4-(propylthio)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzene, 1-nitro-4-(propylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and thio groups. It can also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzene, 1-nitro-4-(propylthio)- is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-4-(propylthio)- involves its interaction with molecular targets through its nitro and thio groups. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzene, 1-nitro-4-(methylthio)-: Similar structure but with a methylthio group instead of a propylthio group.
Benzene, 1-nitro-4-(ethylthio)-: Similar structure but with an ethylthio group instead of a propylthio group.
Benzene, 1-nitro-4-(butylthio)-: Similar structure but with a butylthio group instead of a propylthio group.
Uniqueness: Benzene, 1-nitro-4-(propylthio)- is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties compared to its analogs. The length of the alkyl chain in the thio group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-nitro-4-propylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRRTBXZRJXUJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311481 | |
Record name | Benzene, 1-nitro-4-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27826-42-2 | |
Record name | NSC243662 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-nitro-4-(propylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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